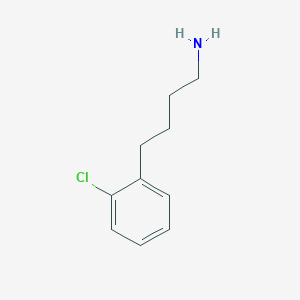

4-(2-chlorophenyl)butan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN/c11-10-7-2-1-5-9(10)6-3-4-8-12/h1-2,5,7H,3-4,6,8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOMJRFUCKUESEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCCN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465733 | |

| Record name | Benzenebutanamine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

807343-03-9 | |

| Record name | Benzenebutanamine, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 2 Chlorophenyl Butan 1 Amine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.gov For 4-(2-chlorophenyl)butan-1-amine, the primary amine functionality is a key strategic point for disconnection.

The most logical disconnection is at the carbon-nitrogen bond (C-N), which points to two main synthetic pathways:

Formation of the C-N bond: This approach involves reacting a precursor containing the 4-(2-chlorophenyl)butyl moiety with a nitrogen source. This leads to two potential key precursors:

4-(2-chlorophenyl)butanal: This aldehyde can undergo reductive amination to introduce the amine group.

1-halo-4-(2-chlorophenyl)butane (e.g., 1-bromo- or 1-chloro-4-(2-chlorophenyl)butane): This alkyl halide can undergo nucleophilic substitution with an ammonia (B1221849) equivalent.

Formation of a carbon-carbon bond: While less direct, one could envision forming a C-C bond at a later stage, for instance, through the reaction of a suitable organometallic reagent derived from 2-chlorotoluene (B165313) with a four-carbon synthon already containing a protected amine functionality. However, the former C-N bond-forming strategies are generally more straightforward.

Based on this analysis, the key precursors for the synthesis of 4-(2-chlorophenyl)butan-1-amine are identified as 4-(2-chlorophenyl)butanal and 1-halo-4-(2-chlorophenyl)butane .

Direct Synthesis Routes for 4-(2-chlorophenyl)butan-1-amine

Direct synthesis routes focus on the construction of the target molecule from the identified key precursors in a minimal number of steps.

Reductive Amination Strategies for Primary Amine Formation

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the case of 4-(2-chlorophenyl)butan-1-amine, the corresponding aldehyde, 4-(2-chlorophenyl)butanal, would be the starting material. The reaction proceeds via the in situ formation of an imine, which is then reduced to the primary amine.

A general scheme for this transformation is as follows:

The success of this reaction hinges on the choice of the reducing agent and reaction conditions. To favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts, a large excess of ammonia is typically used. nih.govchemguide.co.uk

Several reducing agents can be employed for this transformation:

| Reducing Agent | Typical Solvents | Key Features |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol, Ethanol (B145695) | A common and cost-effective reagent. |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol, Acetonitrile | Selective for the reduction of imines in the presence of aldehydes. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane, Tetrahydrofuran | A mild and selective reagent, often used for sensitive substrates. |

| Catalytic Hydrogenation (H₂/catalyst) | Ethanol, Methanol | Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) can be used. |

A study on the reductive amination of various aldehydes demonstrated that aromatic aldehydes, including substituted ones like 4-chloro-benzaldehyde, can be successfully aminated to the corresponding primary amines with high yields using a Ni₆AlOₓ catalyst in aqueous ammonia under mild conditions. acs.org This suggests that 4-(2-chlorophenyl)butanal would be a suitable substrate for a similar transformation.

Nucleophilic Substitution Approaches Utilizing Halogenated Intermediates

Another direct approach involves the nucleophilic substitution of a halogenated precursor, such as 1-bromo- or 1-chloro-4-(2-chlorophenyl)butane, with an ammonia equivalent. libretexts.orgyoutube.comchemguide.co.uk The reaction proceeds via an Sₙ2 mechanism, where ammonia acts as the nucleophile, displacing the halide leaving group.

The general reaction is:

A significant challenge with this method is the potential for over-alkylation, leading to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org To mitigate this, a large excess of ammonia is crucial to ensure that the primary amine is the major product. The reaction is typically carried out in a sealed tube or an autoclave due to the volatility of ammonia, often using an alcoholic solvent like ethanol. chemguide.co.ukyoutube.com

An alternative to using ammonia directly is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate. The phthalimide anion is nucleophilic and reacts with the alkyl halide. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide yields the desired primary amine. This method effectively prevents over-alkylation.

Multi-Step Convergent and Linear Synthesis Pathways from Simpler Building Blocks

While direct routes are often preferred, multi-step syntheses from simpler and more readily available starting materials can also be employed. These can be either linear or convergent.

A plausible linear synthesis could start from 2-chlorobenzaldehyde. A Wittig reaction with a three-carbon ylide, such as (3-bromopropyl)triphenylphosphonium bromide, could establish the four-carbon chain, followed by reduction of the resulting alkene and subsequent conversion of the terminal bromide to an amine, for example, via a Gabriel synthesis.

A convergent approach might involve the synthesis of two fragments that are then joined. For instance, a Grignard reagent could be prepared from a 2-chlorobenzyl halide, which is then reacted with a suitable three-carbon electrophile containing a protected amine or a precursor to an amine.

Asymmetric Synthesis and Stereochemical Control in 4-(2-chlorophenyl)butan-1-amine Production

Since 4-(2-chlorophenyl)butan-1-amine is a chiral molecule, possessing a stereocenter at the carbon bearing the amine group, the development of asymmetric syntheses to obtain enantiomerically enriched or pure forms is of significant interest, particularly for pharmaceutical applications. nih.gov

Chiral Auxiliary-Mediated Approaches

One of the most established methods for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct a subsequent reaction to occur stereoselectively. After the desired transformation, the auxiliary is removed.

A relevant strategy for the asymmetric synthesis of 4-(2-chlorophenyl)butan-1-amine would involve the use of a chiral auxiliary in an alkylation reaction. For example, a chiral auxiliary such as a pseudoephedrine derivative could be used. Pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, leading to high diastereoselectivities. nih.govharvard.edu

A potential synthetic sequence could be:

Acylation of a chiral auxiliary, such as (S)-pseudoephenamine, with a suitable carboxylic acid derivative (e.g., an acyl chloride) to form a chiral amide.

Deprotonation of the α-proton of the amide with a strong base (e.g., lithium diisopropylamide, LDA) to form a chiral enolate.

Alkylation of the chiral enolate with a 2-(2-chlorophenyl)ethyl halide (e.g., 1-bromo-2-(2-chlorophenyl)ethane). The chiral auxiliary directs the approach of the electrophile, leading to the formation of one diastereomer in excess.

Removal of the chiral auxiliary by hydrolysis or reduction to yield the enantiomerically enriched 4-(2-chlorophenyl)butan-1-amine.

The choice of the chiral auxiliary is critical for achieving high stereoselectivity. Evans oxazolidinones are another class of widely used chiral auxiliaries that have been successfully employed in asymmetric alkylation reactions. wikipedia.org

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis provides a direct and efficient route to enantiomerically enriched amines, avoiding the need for resolving racemic mixtures. While specific examples for the asymmetric synthesis of 4-(2-chlorophenyl)butan-1-amine are not extensively detailed in publicly available literature, general principles of asymmetric synthesis of amines can be applied. A prominent strategy involves the use of chiral auxiliaries, such as tert-butanesulfinamide, which has been widely employed in the synthesis of a diverse range of chiral amines. yale.edu This method typically involves the condensation of the chiral sulfinamide with a suitable ketone or aldehyde precursor, followed by a diastereoselective reduction of the resulting N-sulfinyl imine and subsequent removal of the auxiliary to yield the desired chiral amine.

Another powerful approach is the transition-metal catalyzed asymmetric hydrogenation of prochiral imines or enamines. tudelft.nl This method utilizes chiral phosphine (B1218219) ligands complexed to metals like iridium or rhodium to achieve high enantioselectivity. The substrate for such a reaction leading to 4-(2-chlorophenyl)butan-1-amine would be a suitable imine precursor.

| Catalyst/Auxiliary | Substrate | Key Features | Reference |

| Chiral Sulfinamide | Ketone/Aldehyde | Versatile, high diastereoselectivity | yale.edu |

| Chiral Phosphine-Metal Complex | Imine/Enamine | High enantioselectivity, direct amination | tudelft.nl |

Resolution of Racemic Mixtures

The classical approach to obtaining enantiomerically pure amines involves the resolution of a racemic mixture. This technique relies on the separation of diastereomeric salts formed by the reaction of the racemic amine with a chiral resolving agent. wikipedia.org Because diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization. wikipedia.org

For a basic compound like 4-(2-chlorophenyl)butan-1-amine, a chiral acid is the resolving agent of choice. Commonly used chiral acids for the resolution of racemic amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent, allowing the less soluble diastereomeric salt to crystallize, and then isolating the desired enantiomer by filtration. The free amine is then liberated from the salt by treatment with a base.

Enzymatic resolution offers a greener alternative to classical resolution. Lipases are frequently used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted amines. google.com This method can provide high enantiomeric purity under mild reaction conditions.

| Resolving Agent | Method | Key Features | Reference |

| Chiral Acids (e.g., Tartaric Acid) | Diastereomeric Salt Crystallization | Well-established, scalable | wikipedia.org |

| Lipases | Enzymatic Kinetic Resolution | High selectivity, mild conditions | google.com |

Catalytic Approaches in 4-(2-chlorophenyl)butan-1-amine Synthesis

Metal-Catalyzed Coupling Reactions (e.g., C-N bond formation)

Transition-metal catalyzed reactions are fundamental in the formation of carbon-nitrogen bonds, a key step in the synthesis of many amines. nih.gov While direct C-N bond formation to produce 4-(2-chlorophenyl)butan-1-amine via cross-coupling reactions is not the most common route for this specific structure, related methodologies are well-established. For instance, the Buchwald-Hartwig amination allows for the coupling of an amine with an aryl halide. In a hypothetical synthesis of the target molecule, a precursor containing a leaving group at the benzylic position could potentially be coupled with an amino-containing fragment.

More relevant to the synthesis of aliphatic amines are hydroamination reactions, which involve the addition of an N-H bond across a double or triple bond. tudelft.nl A synthetic route to 4-(2-chlorophenyl)butan-1-amine could potentially involve the hydroamination of a suitable unsaturated precursor.

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. whiterose.ac.uk The synthesis of chiral amines using organocatalysts often involves the activation of carbonyl compounds or imines by a chiral amine catalyst, such as proline or its derivatives, to facilitate enantioselective transformations. harvard.edu

For the synthesis of 4-(2-chlorophenyl)butan-1-amine, an organocatalytic approach could involve the asymmetric reduction of a corresponding imine or the asymmetric functionalization of an aldehyde precursor. For example, a chiral phosphoric acid could catalyze the enantioselective reductive amination of a ketone.

Biocatalytic Pathways for Selective Transformations

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under environmentally benign conditions. For the synthesis of chiral amines, transaminases (TAs) and amine dehydrogenases (ADHs) are particularly relevant enzymes. researchgate.netyork.ac.uk

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. A potential biocatalytic route to 4-(2-chlorophenyl)butan-1-amine would involve the use of a transaminase to convert 4-(2-chlorophenyl)butanal or a corresponding ketone to the desired amine with high enantiopurity. pharmtech.com

Amine dehydrogenases catalyze the reductive amination of a ketone or aldehyde using ammonia as the amine source and a nicotinamide (B372718) cofactor as the reducing agent. whiterose.ac.ukyork.ac.uk This approach offers a direct and atom-economical route to chiral amines.

| Biocatalyst | Reaction Type | Substrate | Key Features | Reference |

| Transaminase | Asymmetric Amination | Ketone/Aldehyde | High enantioselectivity, mild conditions | researchgate.netpharmtech.com |

| Amine Dehydrogenase | Reductive Amination | Ketone/Aldehyde | Atom-economical, direct amination | whiterose.ac.ukyork.ac.uk |

Green Chemistry Principles and Sustainable Synthesis Approaches for 4-(2-chlorophenyl)butan-1-amine

The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov Key metrics for evaluating the "greenness" of a synthesis include atom economy, E-factor (environmental factor), and process mass intensity (PMI). mdpi.comresearchgate.net

In the context of synthesizing 4-(2-chlorophenyl)butan-1-amine, several strategies can be employed to enhance its sustainability:

Use of Catalysis: Catalytic methods, including asymmetric catalysis, organocatalysis, and biocatalysis, are inherently greener than stoichiometric approaches as they reduce waste by using small amounts of catalysts that can be recycled.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product. Reductive amination, for instance, is a highly atom-economical method for amine synthesis.

Use of Renewable Feedstocks and Safer Solvents: While not always feasible for complex molecules, the use of bio-derived starting materials and the replacement of hazardous organic solvents with greener alternatives like water or ethanol can significantly improve the environmental profile of a synthesis.

Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic processes are particularly advantageous in this regard as they typically operate under mild conditions.

By integrating these principles, the synthesis of 4-(2-chlorophenyl)butan-1-amine can be made more sustainable and environmentally friendly.

Chemical Reactivity and Transformation Studies of 4 2 Chlorophenyl Butan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine (—NH₂) group is a versatile nucleophilic center, readily participating in a wide array of chemical transformations to form more complex derivatives.

Acylation and Sulfonylation Reactions

Acylation: Primary amines like 4-(2-chlorophenyl)butan-1-amine are expected to react readily with acylating agents such as acid chlorides or anhydrides to form N-substituted amides. This common transformation involves the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., a chloride ion or a carboxylate). For instance, the reaction with acetyl chloride would yield N-(4-(2-chlorophenyl)butyl)acetamide. While specific studies on 4-(2-chlorophenyl)butan-1-amine are not prevalent, research on analogous compounds like N-phenylacetamide derivatives demonstrates this fundamental reactivity. nih.gov The general conditions for such reactions are well-established and typically offer high yields. nih.govresearchgate.net

Sulfonylation: In a similar vein, the primary amine can be sulfonylated by reacting it with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, typically in the presence of a base to neutralize the HCl byproduct. This reaction produces a sulfonamide, a functional group present in many pharmaceutical compounds. biointerfaceresearch.com Research on the synthesis of N-(4-chlorophenyl) and N-(2,4-dichlorophenylsulfonyl) derivatives from other amines highlights the general applicability of this reaction. researchgate.net The formation of sulfonamides from amines is a robust and widely used synthetic procedure. nih.govorganic-chemistry.org

Table 1: Representative Acylation and Sulfonylation Reactions of Primary Amines

| Amine Type | Reagent | Product Type | General Conditions |

|---|---|---|---|

| Primary Alkylamine | Acetyl Chloride | N-Alkylacetamide | Inert solvent, often with a base (e.g., pyridine, triethylamine) |

Alkylation and Reductive Alkylation Reactions for Secondary and Tertiary Amines

Direct Alkylation: The direct alkylation of 4-(2-chlorophenyl)butan-1-amine with alkyl halides can be used to synthesize secondary and tertiary amines. However, this method is often complicated by polyalkylation, where the initially formed secondary amine, being more nucleophilic than the primary amine, reacts further with the alkyl halide. This leads to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts, making purification difficult. acs.org

Reductive Amination: A more controlled and widely preferred method for synthesizing secondary and tertiary amines is reductive amination. acsgcipr.orgorganic-chemistry.org This one-pot reaction involves the initial condensation of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then immediately reduced in situ to the corresponding amine using a mild reducing agent. acsgcipr.orgredalyc.org Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are common reducing agents because they are selective for the protonated imine over the carbonyl starting material, preventing reduction of the aldehyde or ketone. organic-chemistry.org This method avoids the issue of over-alkylation and generally provides good yields of the desired mono-alkylated product. organic-chemistry.orgredalyc.org

Table 2: Reductive Amination of a Primary Amine

| Amine | Carbonyl Compound | Reducing Agent | Product | Typical Yield | Reference (Analogous) |

|---|---|---|---|---|---|

| Aniline | Benzaldehyde | NaBH₄ / DOWEX® | N-Benzylaniline | 91% | scielo.org.mx |

Formation of Schiff Bases and Imines

Primary amines readily undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the acid-catalyzed elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N). The formation of Schiff bases is a reversible process. wikipedia.org While no specific Schiff bases of 4-(2-chlorophenyl)butan-1-amine are detailed in the literature reviewed, related compounds like 4-chloroaniline (B138754) are commonly used to synthesize stable Schiff base ligands for metal complexes. nih.gov These reactions showcase the general reactivity of the amino group attached to a chlorophenyl system.

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

The butylamine (B146782) chain of 4-(2-chlorophenyl)butan-1-amine provides the necessary length and flexibility for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals.

One notable example is the Pictet-Spengler reaction , which involves the cyclization of a β-arylethylamine with an aldehyde or ketone under acidic conditions. wikipedia.orgdepaul.edu Although the target molecule is a δ-arylbutylamine, analogous intramolecular cyclizations are conceivable. For the Pictet-Spengler reaction to occur, the aromatic ring must be sufficiently electron-rich to act as a nucleophile. wikipedia.org The 2-chlorophenyl ring in the title compound is deactivated by the chloro-substituent, which would likely make a classic Pictet-Spengler cyclization challenging, requiring harsh conditions. wikipedia.orgdepaul.edu

However, other types of cyclizations are well-documented. For example, oxidative cyclization reactions of related 4-(2-aminophenyl) derivatives have been shown to produce various heterocyclic systems, including indoles and quinolines. nih.govnih.govorganic-chemistry.org The specific outcome depends heavily on the substituents and reaction conditions employed. For instance, palladium-catalyzed cyclization of propargylamines has been used to synthesize quinolines, such as 4-(4-chlorophenyl)-2-phenylquinoline. mdpi.com

Reactions Involving the 2-Chlorophenyl Moiety

Electrophilic Aromatic Substitution Reactions on the Chlorophenyl Ring

The reactivity of the benzene (B151609) ring in 4-(2-chlorophenyl)butan-1-amine towards electrophiles is governed by the electronic and steric effects of its two substituents: the chlorine atom and the 4-aminobutyl group.

Directing Effects:

Chlorine (Cl): The chlorine atom is an ortho-, para-directing group due to the resonance effect of its lone pairs, which can stabilize the cationic intermediate (arenium ion) formed during attack at these positions. However, due to its high electronegativity, it is strongly deactivating via the inductive effect, making the ring less reactive than benzene. stackexchange.comquora.com

4-Aminobutyl group (- (CH₂)₄NH₂): The alkyl chain is an activating group through inductive effects and hyperconjugation. Under neutral or basic conditions, the amine itself is a powerful activating group. However, under the strongly acidic conditions often used for electrophilic aromatic substitution (e.g., nitration or sulfonation), the primary amine will be protonated to form an ammonium ion (- (CH₂)₄NH₃⁺). This ammonium group is strongly deactivating and meta-directing.

Predicted Reactivity: The outcome of an electrophilic substitution reaction will depend heavily on the reaction conditions.

Under acidic conditions (e.g., Nitration with H₂SO₄/HNO₃): The amine will be protonated to the deactivating, meta-directing - (CH₂)₄NH₃⁺ group. The chlorine atom is a deactivating ortho-, para-director. When two deactivating groups are present, the directing influence can be complex. However, the position meta to the powerful -NH₃⁺ group and ortho or para to the chloro group would be favored. Given the steric hindrance of the butyl chain, substitution would likely occur at the position para to the chlorine (C-5) or ortho to the chlorine (C-3), which are also meta to the side chain.

Under non-acidic conditions (e.g., Halogenation with a Lewis acid catalyst): If the amine remains unprotonated, both the alkyl chain and the chlorine are ortho-, para-directing. The activating alkyl group would direct an incoming electrophile to the positions ortho and para to it (C-1 and C-3). The chlorine directs to its ortho and para positions (C-1 and C-3). The directing effects are reinforcing. Therefore, substitution would be strongly favored at the C-3 and C-1 positions. Steric hindrance from the existing substituents would likely influence the ratio of the products.

Studies on the nitration of chlorobenzene (B131634) show that it yields a mixture of ortho- and para-nitrochlorobenzene, confirming the directing effect of the chlorine atom. libretexts.orgresearchgate.netnih.gov

Nucleophilic Aromatic Substitution Reactions of the Chlorine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. wikipedia.org In the case of 4-(2-chlorophenyl)butan-1-amine, the chlorine atom attached to the benzene ring can be displaced by a strong nucleophile. However, the reactivity of the aryl chloride is significantly influenced by the electronic nature of the aromatic ring. Aromatic rings are generally nucleophilic, but the presence of electron-withdrawing substituents can render them susceptible to nucleophilic attack. wikipedia.org

For a typical SNAr reaction to proceed, the aromatic ring needs to be "activated" by electron-withdrawing groups at the ortho and/or para positions relative to the leaving group (in this case, the chlorine atom). dalalinstitute.comlibretexts.org These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org In 4-(2-chlorophenyl)butan-1-amine, the butan-1-amine substituent is an electron-donating group, which generally deactivates the ring towards nucleophilic aromatic substitution. Therefore, harsh reaction conditions or the use of very strong nucleophiles might be necessary to achieve substitution.

The general mechanism for an SNAr reaction involves two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the chloride ion. libretexts.org

Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates. For instance, reaction with an amine could lead to the formation of a diamine derivative. youtube.com

| Reactant | Nucleophile | Product | Conditions |

| 4-(2-Chlorophenyl)butan-1-amine | Ammonia (B1221849) | 4-(2-aminophenyl)butan-1-amine | High temperature and pressure |

| 4-(2-Chlorophenyl)butan-1-amine | Sodium methoxide | 4-(2-methoxyphenyl)butan-1-amine | High temperature in a polar aprotic solvent |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Halide Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the aryl chloride in 4-(2-chlorophenyl)butan-1-amine serves as a suitable electrophile for such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a new alkyl, alkenyl, or aryl group at the 2-position of the phenyl ring.

Heck Reaction: In the Heck reaction, the aryl halide is coupled with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl halide and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

These cross-coupling reactions offer a versatile platform for modifying the structure of 4-(2-chlorophenyl)butan-1-amine, enabling the synthesis of a wide array of derivatives with potentially new and interesting properties.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biphenyl derivative |

| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | Stilbene derivative |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene derivative |

Transformations of the Butane (B89635) Chain

The four-carbon chain of 4-(2-chlorophenyl)butan-1-amine provides another site for chemical modification.

The primary amine group can be oxidized under specific conditions. For example, oxidation could potentially lead to the formation of an imine or, with further oxidation and cleavage, a carboxylic acid. The benzylic position (the carbon atom adjacent to the phenyl ring) could also be a target for oxidation, potentially yielding a ketone. The specific product would depend on the oxidizing agent used and the reaction conditions. Electrochemical oxidation of aliphatic amines can lead to the formation of iminium intermediates. mdpi.com

While the butane chain is already saturated, reduction reactions could be relevant if carbonyl intermediates are formed through oxidation. For instance, if the amine were oxidized to an imine, it could be subsequently reduced back to an amine or to a different amine derivative.

Selective functionalization of the alkyl chain presents a synthetic challenge due to the presence of multiple C-H bonds. However, modern synthetic methods are emerging for the site-selective functionalization of alkyl chains. nih.gov For example, directed C-H activation strategies could potentially be employed to introduce new functional groups at specific positions on the butane chain. Another approach could involve the dealkylation of the amine, a process that can be achieved through various methods, including the von Braun reaction using cyanogen (B1215507) bromide. thieme-connect.de

Mechanistic Investigations of Key Transformation Reactions

Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting product outcomes.

For nucleophilic aromatic substitution , the key mechanistic feature is the formation and stabilization of the Meisenheimer complex. libretexts.org The rate of this reaction is highly dependent on the ability of the substituents on the aromatic ring to stabilize the negative charge of this intermediate.

In palladium-catalyzed cross-coupling reactions , the catalytic cycle generally involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

Transmetalation (for Suzuki) or Carbopalladation (for Heck): The organoboron compound (in Suzuki) or the alkene (in Heck) reacts with the palladium(II) intermediate.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the palladium(0) catalyst.

The mechanism of amine oxidation can be complex and often involves radical intermediates. mdpi.com For instance, one-electron oxidation of the amine can form a radical cation, which can then undergo further reactions. mdpi.com

Mechanistic studies of these transformations often employ a combination of kinetic experiments, isotopic labeling studies, and computational modeling to elucidate the reaction pathways and the structures of key intermediates and transition states. mdpi.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to quantifying the reactivity of a compound. For 4-(2-chlorophenyl)butan-1-amine, key reactions of interest include N-acylation, N-alkylation, and reactions with carbonyl compounds. While specific rate constants for this molecule are not readily found, the kinetics can be inferred from studies on similar primary amines.

The rate of reactions involving 4-(2-chlorophenyl)butan-1-amine is significantly influenced by several factors:

Steric Hindrance: The butyl chain and the ortho-substituted chlorophenyl group can sterically hinder the approach of reactants to the amino group, thereby slowing down the reaction rate compared to less hindered primary amines.

Electronic Effects: The chlorine atom at the ortho position of the phenyl ring is an electron-withdrawing group. This effect can decrease the nucleophilicity of the amine, which would, in turn, reduce the rate of reactions where the amine acts as a nucleophile.

Solvent Effects: The choice of solvent can dramatically affect reaction rates. Polar protic solvents can solvate the amine through hydrogen bonding, potentially reducing its nucleophilicity. Aprotic polar solvents are often preferred for reactions where high nucleophilicity is desired.

A hypothetical kinetic study of the N-acylation of 4-(2-chlorophenyl)butan-1-amine with a generic acyl chloride could be designed to determine the reaction order and rate constant. The reaction would likely follow second-order kinetics, being first order in both the amine and the acylating agent.

Table 1: Hypothetical Kinetic Data for the N-Acylation of 4-(2-Chlorophenyl)butan-1-amine

| Experiment | [4-(2-Chlorophenyl)butan-1-amine] (mol/L) | [Acyl Chloride] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.1 | 0.1 | k (0.1)(0.1) |

| 2 | 0.2 | 0.1 | k (0.2)(0.1) |

| 3 | 0.1 | 0.2 | k (0.1)(0.2) |

Note: 'k' represents the hypothetical second-order rate constant. Actual values would need to be determined experimentally.

Identification of Reaction Intermediates

The transformation of 4-(2-chlorophenyl)butan-1-amine into various products proceeds through a series of transient species known as reaction intermediates. The nature of these intermediates depends on the specific reaction pathway.

In N-acylation reactions , the initial nucleophilic attack of the amine on the carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride) forms a tetrahedral intermediate . This intermediate is typically unstable and rapidly collapses to form the amide product and a leaving group.

For reductive amination , where the amine reacts with an aldehyde or ketone, an initial nucleophilic addition leads to the formation of a carbinolamine (or hemiaminal) intermediate. libretexts.org This intermediate can then dehydrate to form an iminium ion (if starting with a primary amine) or an enamine (if starting with a secondary amine). libretexts.org The subsequent reduction of this intermediate yields the final amine product.

In reactions like the Gabriel synthesis , an alternative route to primary amines, the key intermediate is an N-alkylated phthalimide (B116566) . libretexts.org This stable intermediate is then cleaved, typically by hydrolysis or hydrazinolysis, to release the primary amine.

Table 2: Potential Reaction Intermediates in Transformations of 4-(2-Chlorophenyl)butan-1-amine

| Reaction Type | Reactant(s) | Key Intermediate(s) | Spectroscopic Signature (Hypothetical) |

| N-Acylation | Acyl Chloride | Tetrahedral Intermediate | IR: Disappearance of C=O stretch of acyl chloride, appearance of C-O and N-H stretches. |

| Reductive Amination | Aldehyde/Ketone | Carbinolamine, Iminium Ion | NMR: Appearance of signals for the new C-N bond and associated protons. |

| Gabriel Synthesis | Phthalimide, Alkyl Halide | N-Alkyl Phthalimide | IR: Characteristic imide C=O stretches. |

Elucidation of Reaction Pathways and Transition States

The SN2 reaction is a common pathway for the alkylation of amines. In the case of 4-(2-chlorophenyl)butan-1-amine reacting with an alkyl halide, the amine's lone pair of electrons would attack the electrophilic carbon of the alkyl halide in a single, concerted step. youtube.com The transition state would involve the partial formation of the new C-N bond and the partial breaking of the C-halogen bond.

Reductive amination proceeds through a multi-step pathway. libretexts.org The initial formation of the carbinolamine is typically reversible. The rate-determining step can be either the dehydration to the iminium ion or the subsequent reduction, depending on the reaction conditions and the specific substrates.

The Hofmann and Curtius rearrangements offer pathways to synthesize primary amines from amides and acyl azides, respectively. libretexts.org These reactions involve a key rearrangement step where an alkyl or aryl group migrates from a carbonyl carbon to an adjacent nitrogen atom, leading to the formation of an isocyanate intermediate. This intermediate is then hydrolyzed to the primary amine.

Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways and calculating the energies of transition states. Such calculations could provide valuable insights into the reactivity of 4-(2-chlorophenyl)butan-1-amine, helping to predict the most favorable reaction pathways and the structures of the associated transition states.

Table 3: Overview of Potential Reaction Pathways

| Pathway Name | Description | Key Features |

| SN2 Alkylation | A one-step nucleophilic substitution reaction. youtube.com | Concerted mechanism, inversion of stereochemistry at the electrophilic carbon. |

| Reductive Amination | Two-step process involving imine/iminium ion formation and reduction. libretexts.org | Can be controlled to yield primary, secondary, or tertiary amines. |

| Gabriel Synthesis | Utilizes phthalimide to avoid over-alkylation. libretexts.org | A reliable method for the synthesis of primary amines. |

| Hofmann Rearrangement | Conversion of a primary amide to a primary amine with one less carbon atom. libretexts.org | Involves a nitrene intermediate and an isocyanate intermediate. |

| Curtius Rearrangement | Conversion of an acyl azide (B81097) to a primary amine. libretexts.org | Also proceeds through an isocyanate intermediate. |

Derivatives, Analogs, and Structural Modifications of 4 2 Chlorophenyl Butan 1 Amine

Design Principles for the Generation of Structural Analogs

The design of structural analogs of 4-(2-chlorophenyl)butan-1-amine is rooted in the principles of structure-activity relationship (SAR) studies. The goal is to systematically alter the molecule's structure to enhance desired properties while minimizing undesirable ones. Key strategies include:

Isosteric and Bioisosteric Replacements: This involves substituting atoms or groups with other atoms or groups that have similar steric or electronic properties. For example, the chloro-substituent on the phenyl ring could be replaced with other halogens (fluoro, bromo) or a trifluoromethyl group to modulate lipophilicity and electronic effects.

Homologation: The length of the alkyl chain can be extended or shortened to optimize the distance between the phenyl ring and the amino group, which can be critical for receptor binding.

Introduction of Rigidity or Flexibility: Incorporating double bonds or cyclic structures can restrict the molecule's conformation, potentially leading to higher receptor selectivity. Conversely, introducing flexible linkers can allow the molecule to adopt various conformations to interact with a binding site.

Functional Group Interconversion: The primary amine can be converted to secondary or tertiary amines, amides, or other nitrogen-containing functional groups to alter basicity, hydrogen bonding capacity, and metabolic stability.

A significant focus in the design of analogous compounds is the development of selective kinase inhibitors. By incorporating flexible moieties into the heterocyclic system, for instance, it's possible to target the ATP binding site and adjacent allosteric sites of specific protein kinases. nih.gov This strategic design can lead to compounds with potent and selective inhibitory activity. nih.gov

Synthesis of N-Substituted Derivatives of 4-(2-chlorophenyl)butan-1-amine

The primary amine of 4-(2-chlorophenyl)butan-1-amine is a key site for derivatization. N-substitution is a common strategy to modify the compound's properties.

N-Alkylation: This is a fundamental transformation that introduces alkyl groups onto the nitrogen atom. wikipedia.org The reaction typically involves the treatment of the primary amine with an alkyl halide. wikipedia.org However, a significant challenge in the N-alkylation of primary amines is the potential for over-alkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine. masterorganicchemistry.com This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com To achieve selective mono-alkylation, careful control of reaction conditions and stoichiometry is necessary. Alternative methods, such as reductive amination, are often preferred for the controlled synthesis of secondary and tertiary amines. masterorganicchemistry.com Industrially, alcohols are often used as alkylating agents in place of alkyl halides due to their lower cost and the avoidance of salt byproducts. wikipedia.org

N-Acylation: The reaction of 4-(2-chlorophenyl)butan-1-amine with acylating agents such as acyl chlorides or anhydrides yields the corresponding amides. This transformation changes the basicity of the nitrogen atom and introduces a carbonyl group, which can participate in different biological interactions.

Formation of Schiff Bases: Condensation of the primary amine with aldehydes or ketones results in the formation of imines, also known as Schiff bases. These derivatives can serve as intermediates for further synthetic transformations or possess biological activities in their own right.

A summary of common N-substitution reactions is presented in the table below.

| Reaction Type | Reagents | Product Type | Key Considerations |

| N-Alkylation | Alkyl halides, Alcohols | Secondary/Tertiary Amines, Quaternary Ammonium Salts | Potential for over-alkylation. wikipedia.orgmasterorganicchemistry.com Reductive amination is a common alternative for controlled synthesis. masterorganicchemistry.com |

| N-Acylation | Acyl chlorides, Anhydrides | Amides | Reduces the basicity of the nitrogen atom. |

| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Reversible reaction, often used as an intermediate. |

Modifications on the Butane (B89635) Chain: Homologation, Branching, and Unsaturation

Altering the four-carbon chain of 4-(2-chlorophenyl)butan-1-amine provides another avenue for structural diversification.

Homologation: This involves changing the length of the alkane chain. Synthesizing analogs with shorter (e.g., propane) or longer (e.g., pentane) chains can systematically probe the spatial requirements of a biological target.

Branching: The introduction of alkyl groups (e.g., methyl, ethyl) onto the butane chain can influence the molecule's conformation and steric profile. For example, a methyl branch at the C2 position of the butanamine chain could increase steric hindrance and potentially alter receptor binding.

Unsaturation: The introduction of double or triple bonds into the butane chain introduces conformational rigidity and changes the electronic properties of the molecule. For instance, a double bond could be introduced to create an alkene analog, which would have a more planar structure compared to the flexible butane chain.

These modifications can be achieved through various synthetic routes, often starting from different precursors where the desired chain structure is already in place before the introduction of the amine and the chlorophenyl group.

Aromatic Ring Functionalization and Isomeric Studies (e.g., ortho, meta, para substitutions)

The 2-chlorophenyl group is a critical pharmacophore, and its modification can significantly impact the molecule's properties.

Isomeric Studies: The position of the chlorine atom on the phenyl ring is crucial. The existing compound is the ortho isomer. Synthesizing the meta (3-chlorophenyl) and para (4-chlorophenyl) isomers allows for a systematic investigation of how the chlorine's position affects activity. The electronic and steric environment of each isomer is distinct, which can lead to different interactions with biological targets. For instance, 4-(4-chlorophenyl)butan-2-amine (B3152959) is used as a reagent in the preparation of certain antihypertensive agents. chemicalbook.com

Introduction of Additional Substituents: Further functionalization of the aromatic ring can be explored. This includes the introduction of other electron-withdrawing or electron-donating groups at the remaining open positions on the phenyl ring. For example, adding a bromo group to a 2-chlorophenylamine derivative creates N-(4-bromo-2-chlorophenyl)picrylamine. sigmaaldrich.com Such modifications can fine-tune the electronic properties and lipophilicity of the molecule. Recent research has explored methods for the para-selective functionalization of benzene (B151609) rings through carbene-initiated rearrangements. nih.gov

The synthesis of these analogs often requires multi-step synthetic sequences, starting from appropriately substituted benzene derivatives.

Synthesis of Heterocyclic Fused Systems Incorporating the 4-(2-chlorophenyl)butan-1-amine Scaffold (e.g., benzimidazole (B57391) derivatives, triazoles)

Fusing the 4-(2-chlorophenyl)butan-1-amine scaffold with heterocyclic rings is a powerful strategy to create novel and complex chemical structures with potentially enhanced biological activities.

Benzimidazole Derivatives: Benzimidazoles are a class of heterocyclic compounds known for a wide range of pharmacological activities. ihmc.us One synthetic approach involves the reaction of 2-(chloromethyl)-1H-benzimidazole derivatives with primary aromatic amines. ihmc.us Another example is 2-(4-chlorophenyl)benzimidazole, which can be synthesized and has a melting point of 303 °C. chemicalbook.com

Triazole Derivatives: 1,2,4-triazoles are another important class of nitrogen-containing heterocycles with diverse biological applications, including antifungal properties. nih.govchemmethod.com The synthesis of novel 1,2,4-triazole (B32235) derivatives can be achieved through various methods, such as the reaction of 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one with different reagents. nih.gov The synthesis of 1,2,4-triazoles often involves the reaction of hydrazides or amidrazones with appropriate cyclizing agents. nih.gov For example, some novel 1,2,4-triazole derivatives containing a 2,4-dinitrophenylthio group have been synthesized from 3-substituted-4-amino-1H-1,2,4-triazole-5(4H)-thiones. researchgate.net

Other Heterocyclic Systems: The 4-(2-chlorophenyl)butan-1-amine scaffold can also be incorporated into other heterocyclic systems like pyrazoles and imidazoles. dundee.ac.ukmdpi.com For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been synthesized and evaluated for their kinase inhibitory activity. dundee.ac.uknih.gov Similarly, a 2-amino imidazole (B134444) derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized using a green chemistry approach. mdpi.com

The synthesis of these fused systems often involves multi-step reactions where the pre-formed 4-(2-chlorophenyl)butan-1-amine or a suitable precursor is reacted with reagents that build the heterocyclic ring.

| Heterocyclic System | Key Features | Example Synthetic Precursors |

| Benzimidazole | Bicyclic aromatic compound with a wide range of biological activities. ihmc.us | 2-(chloromethyl)-1H-benzimidazole, o-phenylenediamine |

| 1,2,4-Triazole | Five-membered ring with three nitrogen atoms, known for antifungal properties. nih.govchemmethod.com | Hydrazides, Amidrazones, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. nih.gov |

| Pyrano[2,3-c]pyrazole | Fused heterocyclic system with potential kinase inhibitory activity. dundee.ac.uknih.gov | Aldehydes, Malononitrile, Hydrazine derivatives |

| Imidazole | Five-membered ring with two nitrogen atoms, a common scaffold in medicinal chemistry. mdpi.com | α-haloketones, Amidines |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

High-resolution NMR spectroscopy serves as a powerful tool for probing the local chemical environments of individual atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation experiments, the complete assignment of all proton and carbon signals has been accomplished, confirming the connectivity of the butylamine (B146782) chain to the 2-chlorophenyl ring.

The ¹H NMR spectrum of 4-(2-chlorophenyl)butan-1-amine provides crucial information about the number of different types of protons and their neighboring environments. The aromatic protons on the 2-chlorophenyl ring typically appear as a complex multiplet in the downfield region, a result of their distinct electronic environments and spin-spin coupling interactions. The protons of the butyl chain exhibit characteristic chemical shifts and coupling patterns. The methylene (B1212753) group adjacent to the aromatic ring (C4) is expected to resonate at a lower field compared to the other methylene groups due to the deshielding effect of the phenyl ring. The methylene group attached to the amine (C1) will also be shifted downfield. The protons of the central methylene groups (C2 and C3) will appear as multiplets, with their signals overlapping in some cases. The protons of the primary amine group often appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum offers a detailed map of the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their hybridization states. The aromatic carbons of the 2-chlorophenyl group will resonate in the typical downfield region for sp² carbons, with the carbon atom bearing the chlorine atom showing a characteristic chemical shift. The four distinct carbon signals of the butyl chain will be observed in the aliphatic region of the spectrum. The chemical shifts of these carbons are influenced by their proximity to the electronegative chlorine atom and the amine group.

To definitively establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically over two or three bonds. This is instrumental in tracing the proton-proton connectivities within the butyl chain and confirming the coupling relationships between adjacent methylene groups.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HMQC or HSQC spectrum establishes direct one-bond correlations between protons and the carbons to which they are attached. This allows for the unambiguous assignment of each proton signal to its corresponding carbon atom in the molecular skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum provides information about longer-range couplings, typically over two or three bonds, between protons and carbons. This is particularly valuable for confirming the connection of the butyl chain to the 2-chlorophenyl ring by observing correlations between the protons on C4 of the butyl chain and the aromatic carbons, as well as between the aromatic protons and the carbons of the butyl chain.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational properties. The spectra are characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

For 4-(2-chlorophenyl)butan-1-amine, the FT-IR and FT-Raman spectra would be expected to show characteristic bands for:

N-H stretching: The primary amine group will exhibit characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

C=C stretching: The stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.

N-H bending: The bending vibration of the primary amine can be seen around 1590-1650 cm⁻¹.

C-N stretching: The C-N stretching vibration is typically found in the 1000-1250 cm⁻¹ range.

C-Cl stretching: The C-Cl stretching vibration will give a characteristic band in the fingerprint region, typically between 600 and 800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

The mass spectrum of 4-(2-chlorophenyl)butan-1-amine would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at M+2 having an intensity of approximately one-third of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for primary amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For 4-(2-chlorophenyl)butan-1-amine, this would lead to the formation of a stable iminium ion. Other fragmentations can involve the loss of the butylamine side chain or cleavage within the chain, as well as fragmentation of the chlorophenyl ring.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. For 4-(2-chlorophenyl)butan-1-amine, HRMS would be used to confirm the exact mass of the molecular ion, which must be consistent with its chemical formula, C₁₀H₁₄ClN. This high level of accuracy helps to distinguish the compound from other molecules with the same nominal mass but different elemental compositions.

UV-Visible Spectroscopy for Electronic Structure Probing

UV-Visible spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of a molecule's chromophores—the parts of the molecule that absorb light. For 4-(2-chlorophenyl)butan-1-amine, the chromophore is the 2-chlorophenyl group. The electronic transitions would primarily be the π → π* transitions associated with the benzene (B151609) ring. The position of the chlorine atom and the butylamine substituent would be expected to influence the energy of these transitions.

However, a comprehensive search of scientific literature and chemical databases did not yield any specific experimental UV-Visible spectroscopic data for 4-(2-chlorophenyl)butan-1-amine. Therefore, a data table of its electronic absorption properties cannot be provided.

UV-Visible Spectroscopic Data for 4-(2-chlorophenyl)butan-1-amine

| Wavelength of Maximum Absorption (λmax) | Molar Absorptivity (ε) | Solvent |

| No data available | No data available | No data available |

| A thorough search of scientific literature and databases did not yield specific UV-Visible spectroscopic data for this compound. |

X-ray Crystallography for Solid-State Molecular Structure Determination (if applicable)

Despite the utility of this technique, a diligent search of crystallographic databases and the broader scientific literature found no published X-ray crystal structure for 4-(2-chlorophenyl)butan-1-amine. Consequently, detailed crystallographic parameters cannot be reported.

X-ray Crystallography Data for 4-(2-chlorophenyl)butan-1-amine

| Parameter | Value |

| Crystal System | No data available |

| Space Group | No data available |

| Unit Cell Dimensions | No data available |

| Bond Lengths (selected) | No data available |

| Bond Angles (selected) | No data available |

| No published X-ray crystallography data for this compound was found in the searched scientific literature and databases. |

Synthetic Utility and Role in Advanced Chemical Synthesis

Application of 4-(2-chlorophenyl)butan-1-amine as a Versatile Building Block in Complex Molecule Synthesis

No specific examples or research findings are available that detail the use of 4-(2-chlorophenyl)butan-1-amine as a building block in the synthesis of more complex molecules.

Use in the Preparation of Advanced Organic Materials

There is no published information on the integration of 4-(2-chlorophenyl)butan-1-amine into advanced organic materials such as polymers, dyes, or electronic materials.

Integration into Novel Synthetic Methodologies for Related Chemical Scaffolds

No specific synthetic methodologies have been documented that utilize 4-(2-chlorophenyl)butan-1-amine to create related chemical structures.

Without dedicated research on this specific compound, any attempt to provide the requested content would rely on speculation or inaccurate data from related but chemically distinct compounds, which would not meet the required standards of scientific accuracy.

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-(2-chlorophenyl)butan-1-amine

A comprehensive review of scientific literature indicates that dedicated research focusing specifically on the compound 4-(2-chlorophenyl)butan-1-amine is limited. It is not a widely cataloged or studied substance, and as such, there are no significant research findings, clinical trials, or established applications directly associated with this specific molecular structure. Its properties are largely inferred from the fundamental principles of organic chemistry and the known characteristics of its structural class, arylalkylamines, and its isomers.

The primary information available for 4-(2-chlorophenyl)butan-1-amine is its basic chemical identity.

Table 1: Chemical Properties of 4-(2-chlorophenyl)butan-1-amine Note: This data is calculated and not derived from experimental measurements.

| Property | Value |

| Molecular Formula | C₁₀H₁₄ClN |

| Molecular Weight | 183.68 g/mol |

| Chemical Class | Arylalkylamine |

While direct research is sparse, the study of its isomers provides valuable context. For example, the closely related compound 4-amino-3-(4-chlorophenyl)butanoic acid, known as Baclofen, is a well-documented muscle relaxant and antispasmodic agent that functions as a specific agonist for GABA-B receptors. scielo.org.mxresearchgate.net Another isomer, 1-(4-chlorophenyl)-2,3-dimethylbutan-2-amine, is noted for its utility as a building block in the synthesis of more complex molecules, including pharmaceuticals and pesticides. biosynth.com These findings suggest that the 4-(chlorophenyl)butanamine scaffold is of significant interest in medicinal and synthetic chemistry, even if the 2-chloro isomer remains uncharacterized.

Emerging Research Avenues and Unexplored Potentials

The absence of dedicated research on 4-(2-chlorophenyl)butan-1-amine presents a landscape of unexplored potential. Future investigations could be directed toward several promising avenues:

Synthetic Exploration and Characterization: The primary step would be the development of a reliable synthetic route to produce high-purity 4-(2-chlorophenyl)butan-1-amine. Following its synthesis, a full spectroscopic and physicochemical characterization would be necessary to establish a baseline for all future research.

Pharmacological Screening: Given that many arylalkylamines exhibit psychoactive properties by interacting with monoamine neurotransmitter systems, a key research avenue would be to screen this compound for activity at serotonin, dopamine, and norepinephrine (B1679862) transporters and receptors. Its structural similarity to other pharmacologically active compounds makes it a candidate for investigation in areas of neuroscience and psychopharmacology.

Use as a Synthetic Intermediate: The compound could serve as a valuable precursor for the synthesis of more complex chemical entities. The primary amine group is a versatile functional handle for a wide range of chemical transformations, allowing for the construction of novel amides, imines, and other derivatives that could be screened for various biological activities.

Materials Science Applications: Arylamines are sometimes used in the development of polymers, corrosion inhibitors, and functional coatings. Research could explore the potential of 4-(2-chlorophenyl)butan-1-amine as a monomer or as an additive to modify the properties of existing materials.

Broader Implications for Arylalkylamine Chemistry and Methodological Advancements

The study of a novel compound like 4-(2-chlorophenyl)butan-1-amine is made feasible by significant advancements in synthetic organic chemistry. The arylalkylamine chemical class is foundational to numerous fields, and the methods for its synthesis are continually evolving. These methodological advancements have broad implications, enabling chemists to create vast libraries of new molecules for drug discovery and materials science.

Modern synthetic strategies offer robust and versatile pathways to arylalkylamines, moving beyond classical methods that often suffered from low yields or harsh conditions.

Table 2: Modern Synthetic Methods for Arylalkylamines

| Method | Description | Starting Materials | Reference |

| Reductive Amination | A two-step process involving the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to an amine. | Aldehydes/Ketones, Ammonia (B1221849)/Amines | libretexts.org |

| Gabriel Synthesis | A method to obtain primary amines from primary alkyl halides, avoiding over-alkylation by using a phthalimide (B116566) anion as an ammonia surrogate. | Alkyl Halides, Phthalimide | libretexts.org |

| Azide (B81097) Reduction | An SN2 reaction between an alkyl halide and an azide anion, followed by reduction of the resulting alkyl azide (e.g., with LiAlH₄) to form a primary amine. | Alkyl Halides, Sodium Azide | libretexts.org |

| Catalytic Hydrogenation | Reaction of aryl-α-oximinoalkylketones with hydrogen gas over a supported catalyst (e.g., Palladium on Carbon) to produce the arylalkylamine. | Arylalkylketones, Alkylnitrites | google.com |

| Multi-step Synthesis | Building the carbon skeleton from simple aromatic precursors, followed by functional group interconversions to introduce the amine. | Benzyl (B1604629) Bromide, Allylmagnesium Bromide | researchgate.net |

Furthermore, the development of asymmetric synthesis and chiral resolution techniques is critically important. scielo.org.mx Many biologically active arylalkylamines are chiral, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or contribute to side effects. Methodologies that allow for the selective synthesis or separation of enantiomers, such as the use of chiral auxiliaries or enantioselective catalysis, are therefore crucial. scielo.org.mx

The potential synthesis and study of 4-(2-chlorophenyl)butan-1-amine thus fits into a broader narrative of chemical exploration. Advances in synthetic methods empower researchers to systematically modify structures—such as altering the position of the chloro substituent on the phenyl ring—to probe structure-activity relationships and discover novel compounds with tailored properties.

Q & A

Q. What are the standard synthetic routes for 4-(2-chlorophenyl)butan-1-amine, and how can side reactions like cyclization be monitored?

Methodological Answer: A common synthesis involves alkylation of 2-chlorobenzene derivatives with 1,4-dibromobutane under nucleophilic conditions. Protective group strategies (e.g., phthalimide via Gabriel synthesis) are employed to prevent premature amine oxidation or cyclization. For example, potassium phthalimide reacts with 1,4-dibromobutane in acetone, followed by deprotection . Side reactions like cyclization (detected via ¹H NMR shifts at δ ~3.0–4.0 ppm for cyclic intermediates) can be minimized by optimizing reaction time and stoichiometry .

Q. How can researchers characterize the purity and structural integrity of 4-(2-chlorophenyl)butan-1-amine?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regiochemistry via aromatic proton splitting patterns (e.g., ortho-substituted chlorophenyl protons at δ ~7.2–7.4 ppm) and aliphatic chain integration .

- HPLC/MS : Use reverse-phase HPLC with UV detection (λ = 254 nm) and ESI-MS for molecular ion validation (expected [M+H]⁺ = 184.08 Da) .

- XlogP : Calculated hydrophobicity (XlogP = 2.2) aids in predicting chromatographic retention .

Q. What physicochemical properties of 4-(2-chlorophenyl)butan-1-amine are critical for predicting its behavior in biological systems?

Methodological Answer: Key properties include:

Q. What safety protocols are recommended for handling 4-(2-chlorophenyl)butan-1-amine in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods to mitigate inhalation risks (classified as a respiratory irritant in structurally similar amines) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the stability of 4-(2-chlorophenyl)butan-1-amine under varying storage conditions?

Methodological Answer:

- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via TLC/HPLC (e.g., new peaks indicating oxidation or hydrolysis).

- Light sensitivity : Use amber vials to prevent photodegradation (common in aryl amines) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(2-chlorophenyl)butan-1-amine derivatives?

Methodological Answer:

Q. What strategies resolve contradictions between observed and predicted reaction yields in the synthesis of 4-(2-chlorophenyl)butan-1-amine?

Methodological Answer:

- Mechanistic studies : Probe intermediates via in situ IR or LC-MS to identify bottlenecks (e.g., incomplete deprotection).

- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst load to optimize yield .

Q. How can researchers design bioactivity assays to evaluate the pharmacological potential of 4-(2-chlorophenyl)butan-1-amine?

Methodological Answer:

- In vitro models : Screen for monoamine oxidase (MAO) inhibition or dopamine receptor binding using fluorogenic substrates or radiolabeled ligands .

- Toxicity profiling : Use zebrafish embryos or HepG2 cells to assess acute toxicity (IC₅₀) and metabolic stability .

Q. What advanced purification techniques are suitable for isolating 4-(2-chlorophenyl)butan-1-amine from complex reaction mixtures?

Methodological Answer:

- Flash chromatography : Use gradient elution (hexane/EtOAc → MeOH) with silica gel.

- Ion-exchange resins : Exploit the amine’s basicity for selective retention and elution (pH ~10–12) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.